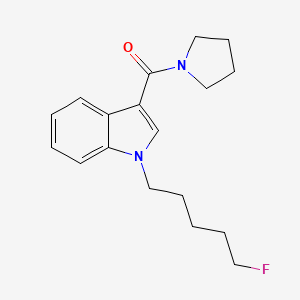
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is known for its high affinity for cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Indole Formation: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Fluoropentyl Chain Addition: The 5-fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a fluoropentyl halide reacts with the indole nitrogen.
Pyrrolidinyl Methanone Formation: The final step involves the formation of the pyrrolidinyl methanone moiety through a condensation reaction between the indole derivative and pyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the fluoropentyl chain.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinyl methanone moiety.
Substitution: The fluorine atom in the fluoropentyl chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole or fluoropentyl chain.
Reduction Products: Reduced forms of the pyrrolidinyl methanone moiety.
Substitution Products: Compounds with substituted fluoropentyl chains.
Aplicaciones Científicas De Investigación
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including pain management and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its high affinity for the CB1 receptor. Upon binding to the CB1 receptor, it activates the receptor, leading to a cascade of intracellular signaling events. These events include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The overall effect is the alteration of neurotransmitter release, which can result in various physiological and psychological effects.
Comparación Con Compuestos Similares
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone: is similar to other synthetic cannabinoids such as:
- (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
- (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- (1-(5-fluoropentyl)-1H-indol-3-yl)(methylamino)methanone
Uniqueness
The presence of the fluoropentyl chain and the pyrrolidinyl methanone moiety makes this compound unique. These structural features contribute to its high affinity for cannabinoid receptors and its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C18H23FN2O |
|---|---|
Peso molecular |
302.4 |
Nombre IUPAC |
[1-(5-fluoropentyl)indol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H23FN2O/c19-10-4-1-5-13-21-14-16(15-8-2-3-9-17(15)21)18(22)20-11-6-7-12-20/h2-3,8-9,14H,1,4-7,10-13H2 |
Clave InChI |
AJOAHRJLOXOZKX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Sinónimos |
(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















